4-(Azidomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one
Description
Properties
Molecular Formula |
C12H13ClN4O |
|---|---|
Molecular Weight |
264.71 g/mol |
IUPAC Name |
4-(azidomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H13ClN4O/c13-11-3-1-2-9(4-11)7-17-8-10(5-12(17)18)6-15-16-14/h1-4,10H,5-8H2 |
InChI Key |
SWEZYNKAAAPURE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC(=CC=C2)Cl)CN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Method 1: Hydroxymethyl Intermediate Chlorination
This approach involves synthesizing a hydroxymethyl-pyrrolidinone intermediate, followed by chlorination and azide substitution.
Steps :
- Synthesis of 1-(3-chlorophenyl)-4-hydroxymethyl-pyrrolidin-2-one :
Chlorination of Hydroxymethyl Group :
Azide Substitution :
Table 1: Optimized Conditions for Hydroxymethyl → Chloromethyl → Azidomethyl
Method 2: Direct Functionalization via Click Chemistry
This method leverages copper-catalyzed azide-alkyne cycloaddition (CuAAC) for post-functionalization.
Steps :
- Synthesis of Alkynyl-Pyrrolidinone Intermediate :
- CuAAC Reaction with Azide :
Critical Reaction Parameters and Challenges
Chlorination Efficiency
SOCl₂ is preferred over PCl₅ due to milder conditions and fewer side reactions. However, excess chlorinating agent can lead to over-chlorination of the pyrrolidinone ring.
Azide Stability
The azidomethyl group is sensitive to heat and light. Reactions are typically conducted under inert atmospheres (e.g., argon) to prevent decomposition.
Stereochemical Control
The pyrrolidinone ring adopts a cis configuration due to intramolecular hydrogen bonding. Steric hindrance from the 3-chlorophenyl group may influence substituent positioning.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Hydroxymethyl → Azide | High yield, scalable | Multi-step process; azide handling risks |
| Click Chemistry | Mild conditions, flexibility | Requires alkyne precursor synthesis |
| Nickel-Catalyzed | Single-pot cyclization | Nickel toxicity; low throughput |
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Azidomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one involves its interaction with molecular targets through its functional groups. The azide group can participate in click chemistry reactions, forming stable triazole rings. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the pyrrolidinone ring can form hydrogen bonds with various biomolecules. These interactions contribute to the compound’s biological and chemical activity.
Comparison with Similar Compounds
Structural and Molecular Comparison
Substituent Effects on Properties
- Electronic Effects: The 3-chlorophenyl group is electron-withdrawing due to the inductive effect of chlorine, which may reduce electron density on the aromatic ring and influence reactivity in electrophilic substitution or metal-catalyzed coupling reactions.
Physicochemical Properties :
- Lipophilicity : The chloro substituent increases lipophilicity (logP) compared to the methoxy group, which may enhance membrane permeability in biological systems.
- Solubility : The methoxy group introduces polarity, likely improving aqueous solubility relative to the chloro analog.
Stability :
- Both compounds contain an azide group, which is thermally sensitive and may pose explosion risks under certain conditions. The electron-withdrawing chloro substituent could slightly stabilize the azide group by reducing electron density, whereas the methoxy group might have negligible effects.
Research Findings and Data Gaps
While BF57204 (methoxy analog) has been cataloged with a molecular weight of 260.29 g/mol , detailed experimental data for the chloro-substituted compound (e.g., spectral data, stability studies) remain scarce. Further research is needed to:
Characterize the thermal stability and decomposition profiles of both compounds.
Compare their reactivity in model reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition).
Evaluate biological activity in vitro or in vivo.
Biological Activity
4-(Azidomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one is a synthetic compound notable for its unique structural features, including an azidomethyl group and a chlorophenylmethyl moiety attached to a pyrrolidinone ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in click chemistry.
- Molecular Formula : C₁₂H₁₃ClN₄O
- Molecular Weight : 264.71 g/mol
- CAS Number : 2548986-22-5
The presence of the azide functional group allows for efficient coupling reactions with various alkyne-containing molecules, making it valuable in biochemical research and bioconjugation studies.
The biological activity of 4-(Azidomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one is primarily attributed to its ability to interact with specific molecular targets within biological systems. The azidomethyl group facilitates click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules, which can be utilized for selective labeling and tracking of proteins or other biomolecules . Additionally, the chlorophenylmethyl group may interact with hydrophobic pockets in proteins, potentially modulating their activity and influencing cellular pathways.
Case Studies
Although direct case studies specifically focusing on 4-(Azidomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one are scarce, the following points summarize relevant research findings related to similar azide-containing compounds:
- Bioconjugation Studies : The azidomethyl group has been utilized in bioconjugation studies where it facilitated the attachment of various biomolecules, enhancing the understanding of protein interactions within cellular environments.
- Anticancer Potential : Similar compounds have shown promise in anticancer applications by inhibiting specific enzymes involved in cancer cell proliferation. This suggests that 4-(Azidomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one may possess similar properties worth exploring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
